Dimethyl piperidine-2,3-dicarboxylate
Overview
Description
Dimethyl piperidine-2,3-dicarboxylate is a chemical compound with the molecular formula C9H15NO4 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of Dimethyl piperidine-2,3-dicarboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains two carboxylate groups attached to the second and third carbon atoms of the piperidine ring .Physical And Chemical Properties Analysis
Dimethyl piperidine-2,3-dicarboxylate has a molecular weight of 201.22 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 283.0±40.0 °C at 760 mmHg, and a flash point of 125.0±27.3 °C . The compound has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Scientific Research Applications
Synthesis Applications
Alkaloid Synthesis : Dimethyl piperidine-2,3-dicarboxylate is used in the synthesis of alkaloids. A study by Danieli et al. (1997) demonstrated the preparation of dimethyl 1-benzyl-cis-and trans-piperidine-3,5-dicarboxylate, which is a useful intermediate for alkaloid synthesis, showcasing its application in synthesizing complex organic compounds (Danieli et al., 1997).
Enzymatic Transformations : The compound has been used in stereoselective enzymatic hydrolysis. Research by the same team showed how dimethyl meso-piperidine-3,5-dicarboxylates could be desymmetrized using enzymes like pig liver esterase, leading to the production of specific half-esters with determined absolute configurations (Danieli et al., 1996).
Chelidamic Acid Derivatives : Hermann and Dreiding (1976) explored methods to prepare derivatives of chelidamic acid, a synthon for betalaine pigments, using dimethyl piperidine-2,3-dicarboxylate as an intermediate. This highlights its role in synthesizing pigments and related compounds (Hermann & Dreiding, 1976).
Chemical Research
Chemoenzymatic Synthesis : Liang et al. (2000) discussed the chemoenzymatic synthesis of optically pure compounds using dimethyl piperidine-2,3-dicarboxylate. This study underscores the importance of this compound in facilitating the synthesis of optically pure substances for chemical research (Liang et al., 2000).
Opioid Receptor Antagonists : Research on micro-selective opioid antagonists has also utilized derivatives of dimethyl piperidine. Le Bourdonnec et al. (2003) studied trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines, demonstrating its application in medicinal chemistry (Le Bourdonnec et al., 2003).
Neurotoxicity Studies : The compound's derivatives have been examined for their neurotoxic effects. A study by Foster, Collins, and Schwarcz (1983) investigated the neurotoxic properties of related compounds, indicating its use in neuropharmacological research (Foster, Collins, & Schwarcz, 1983).
Molecular and Structural Analysis
- Bioactive Conformation Study : The study of the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists by Le Bourdonnec et al. (2006) utilized dimethyl piperidine-2,3-dicarboxylate derivatives,which illustrates its utility in understanding molecular conformations relevant to drug design (Le Bourdonnec et al., 2006).
Dimer Analysis : Stephani and Meister (1971) conducted studies on the dimer of α-ketosuccinamic acid, which involves structures related to dimethyl piperidine-2,3-dicarboxylate. Their work contributes to the understanding of chemical structures and transformations in biochemistry (Stephani & Meister, 1971).
Peripheral Opioid Antagonist Development : Zimmerman et al. (1994) explored the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, aiming to develop peripherally selective opioid antagonists. This underscores the role of dimethyl piperidine-2,3-dicarboxylate derivatives in pharmacological research (Zimmerman et al., 1994).
Chemical Synthesis and Analysis
Neuromediator Analogs Synthesis : Agami et al. (1995) reported the synthesis of cis and trans isomers of 2,3-piperidine dicarboxylic acids, which are neuromediator analogs, from dimethyl piperidine-2,3-dicarboxylate. This indicates its significance in synthesizing neurologically relevant compounds (Agami et al., 1995).
Structural Analysis of Isomers : Turchin et al. (1969) investigated the spatial structures of isomeric esters of dimethyl piperidine-2,3-dicarboxylate, contributing to the field of stereochemistry and molecular conformation studies (Turchin et al., 1969).
Aminopyrazoles Synthesis : Cross et al. (1980) utilized dimethyl piperidine-2,3-dicarboxylate in the synthesis of aminopyrazoles, demonstrating its role in the synthesis of heterocyclic compounds (Cross et al., 1980).
Safety And Hazards
properties
IUPAC Name |
dimethyl piperidine-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWDQUVZEXSBST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567216 | |
Record name | Dimethyl piperidine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl piperidine-2,3-dicarboxylate | |
CAS RN |
23580-75-8 | |
Record name | Dimethyl piperidine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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